methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a molecular formula of C19H18Cl2N2O4S. This compound is characterized by the presence of a benzoate ester, a dichlorophenoxy group, and a butanoyl carbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Dichlorophenoxy Butanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 4-(2,4-dichlorophenoxy)butanoic acid.
Conversion to Butanoyl Chloride: The butanoic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Formation of the Carbamothioyl Intermediate: The acid chloride reacts with thiourea to form the carbamothioyl intermediate.
Coupling with Methyl 2-Aminobenzoate: Finally, the carbamothioyl intermediate is coupled with methyl 2-aminobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. The dichlorophenoxy group is known to interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate): Similar in structure but lacks the carbamothioyl group.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamoyl}amino)benzoate: Similar but contains a carbamoyl group instead of a carbamothioyl group.
Uniqueness
methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H18Cl2N2O4S |
---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-26-18(25)13-5-2-3-6-15(13)22-19(28)23-17(24)7-4-10-27-16-9-8-12(20)11-14(16)21/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,22,23,24,28) |
InChI-Schlüssel |
TWHOLWOJCUFHCY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.